3-chloropropyl N-(4-acetylphenyl)carbamate
Overview
Description
3-chloropropyl N-(4-acetylphenyl)carbamate: is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.70 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloropropyl N-(4-acetylphenyl)carbamate typically involves the reaction of 3-chloropropyl isocyanate with 4-acetylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions: 3-chloropropyl N-(4-acetylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the carbamate group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used for these reactions.
Major Products Formed:
Substitution Reactions: New carbamate derivatives with different substituents.
Hydrolysis: Corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: Carboxylic acids or alcohols, depending on the reaction conditions.
Scientific Research Applications
3-chloropropyl N-(4-acetylphenyl)carbamate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloropropyl N-(4-acetylphenyl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
- 3-chloropropyl N-(4-chlorophenyl)carbamate
- 3-chloropropyl N-(4-methylphenyl)carbamate
- 3-chloropropyl N-(4-nitrophenyl)carbamate
Comparison: 3-chloropropyl N-(4-acetylphenyl)carbamate is unique due to the presence of the acetyl group, which can influence its reactivity and interactions compared to other similar compounds. The acetyl group can participate in additional chemical reactions, such as oxidation and reduction, which may not be possible with other substituents like chlorine, methyl, or nitro groups. This uniqueness makes it a valuable compound for specific research applications and synthetic methodologies.
Properties
IUPAC Name |
3-chloropropyl N-(4-acetylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-9(15)10-3-5-11(6-4-10)14-12(16)17-8-2-7-13/h3-6H,2,7-8H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBSHZHUWMARPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200819 | |
Record name | Carbamic acid, N-(4-acetylphenyl)-, 3-chloropropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401200819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803609-41-7 | |
Record name | Carbamic acid, N-(4-acetylphenyl)-, 3-chloropropyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803609-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(4-acetylphenyl)-, 3-chloropropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401200819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.